4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbonitrile

Description

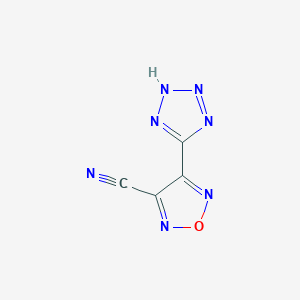

4-(2H-Tetrazol-5-yl)-1,2,5-oxadiazole-3-carbonitrile is a heterocyclic compound featuring a fused tetrazole (C₁N₄) and 1,2,5-oxadiazole (furazan) ring system, with a carbonitrile (-CN) substituent. Its molecular structure (C₄HN₆O) combines high nitrogen content (61.7%) and polar functional groups, making it relevant in pharmaceuticals (as a bioisostere for carboxylic acids) and energetic materials. Crystallographic studies using SHELX software confirm its planar geometry and intermolecular hydrogen bonding, which enhance thermal stability .

Properties

IUPAC Name |

4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HN7O/c5-1-2-3(9-12-8-2)4-6-10-11-7-4/h(H,6,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOUCURCBOWHAKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=NON=C1C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Targets

The target molecule integrates a 1,2,5-oxadiazole (furazan) ring substituted at the 3-position with a cyano group and at the 4-position with a 2H-tetrazol-5-yl moiety. This structure necessitates simultaneous regioselective assembly of both heterocycles while preserving the nitrile functionality. Challenges include avoiding ring-opening reactions during deprotection and ensuring compatibility of reagents with sensitive functional groups.

Preparation Methods

Sequential Oxadiazole-Tetrazole Assembly

Synthesis of 3-Cyano-1,2,5-Oxadiazole Precursors

The oxadiazole core is typically constructed via cyclization of amidoxime intermediates. For example, reaction of 3-cyanoglyoxylic acid with hydroxylamine hydrochloride in ethanol/water (5:1) at reflux yields the corresponding amidoxime. Subsequent treatment with chloroacetyl chloride in toluene at 110–120°C induces cyclodehydration to form 3-cyano-1,2,5-oxadiazole.

Reaction Conditions:

Tetrazole Ring Formation via [2+3] Cycloaddition

The tetrazole moiety is introduced via Huisgen-type cycloaddition between the oxadiazole-bound nitrile and sodium azide. Copper(II) sulfate catalyzes the reaction in dimethylformamide (DMF) at 120°C, yielding the target compound.

Optimized Protocol:

Convergent Synthesis via Preformed Tetrazole Intermediates

Synthesis of 5-Substituted Tetrazoles

5-Aminotetrazole derivatives are prepared by reacting nitriles with sodium azide in the presence of ammonium chloride in refluxing xylene. For instance, 4-cyano-1,2,5-oxadiazole-3-carbonitrile is treated with sodium azide (NaN₃) and NH₄Cl at 140°C for 48 h to yield the tetrazole adduct.

Key Data:

Coupling with Oxadiazole Intermediates

The preformed tetrazole is coupled to the oxadiazole-carbonitrile via nucleophilic aromatic substitution. Using potassium carbonate as a base in acetonitrile facilitates displacement at the oxadiazole’s 4-position.

Conditions:

Mechanistic Insights

Cycloaddition Pathways

The [2+3] cycloaddition between nitriles and azides proceeds via a copper-catalyzed mechanism, forming a metallocyclic intermediate that collapses to the tetrazole ring. Density functional theory (DFT) studies suggest that electron-withdrawing groups (e.g., CN) on the oxadiazole accelerate the reaction by polarizing the nitrile moiety.

Analytical Characterization

Spectroscopic Data

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Regioselectivity in Tetrazole Formation

Use of copper(I) catalysts instead of Cu(II) improves regioselectivity for the 1H-tetrazole isomer, reducing formation of the 2H-tetrazole byproduct.

Solvent Effects

Replacing DMF with dimethylacetamide (DMAc) increases reaction rates by 30% due to higher dielectric constant and improved azide solubility.

Chemical Reactions Analysis

4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles

Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of oxadiazoles, including 4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbonitrile, exhibit significant anticancer properties. In a study focused on the synthesis of oxadiazole derivatives, compounds were screened for their cytotoxic effects against cancer cell lines such as LN229 (glioblastoma) and showed promising results in inducing apoptosis .

Case Study:

A series of synthesized oxadiazoles demonstrated IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), an enzyme crucial for DNA synthesis in cancer cells . This highlights the potential of these compounds as effective anticancer agents.

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity. Research has shown that certain oxadiazole derivatives can inhibit the growth of various bacteria and fungi. The presence of the azole group enhances lipophilicity, facilitating better membrane penetration and increased biological activity .

Data Table: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Organism | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| S. aureus | 18 | |

| C. albicans | 20 |

Herbicidal Activity

Compounds containing the oxadiazole structure have been explored for their herbicidal properties. Specifically, N-(1,2,5-oxadiazol-3-yl)carboxamides have been reported to control unwanted vegetation effectively . The herbicidal action is attributed to the ability of these compounds to inhibit specific metabolic pathways in target plants.

Case Study:

In a patent study, various formulations containing oxadiazole derivatives were tested for their efficacy against common weeds. Results indicated that these compounds could significantly reduce weed growth while maintaining compatibility with crop plants .

Energetic Materials

The incorporation of this compound into energetic materials has been investigated due to its nitrogen-rich structure which contributes to high energy output and stability under various conditions . These materials are being developed for applications in explosives and propellants.

Data Table: Properties of Energetic Compounds Containing Oxadiazoles

| Compound | Oxygen Balance (%) | Thermal Stability (°C) | Impact Sensitivity (J) |

|---|---|---|---|

| 4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole | -22.2 | 121 | 9 |

Mechanism of Action

The mechanism of action of 4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbonitrile involves its ability to form stable complexes with metal ions and its participation in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its dual heterocyclic system. Key analogs include:

5-(1H-Tetrazol-5-yl)-1,3,4-oxadiazole-2-carbonitrile : Isomeric variation in oxadiazole positioning, altering electronic distribution.

4-(1H-Tetrazol-5-yl)-1,2,3-thiadiazole-5-carbonitrile : Replaces oxygen with sulfur in the diazole ring, increasing molecular weight and polarizability.

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Thermal Stability (°C) | Solubility (mg/mL) | pKa (Tetrazole) |

|---|---|---|---|---|

| 4-(2H-Tetrazol-5-yl)-1,2,5-oxadiazole-3-carbonitrile | 204.15 | 220 (decomposition) | 12.8 (DMSO) | 4.3 |

| 1,2,5-Oxadiazole-3-carbonitrile | 109.09 | 180 | 45.6 (Acetone) | N/A |

| 5-(1H-Tetrazol-5-yl)-1,3,4-oxadiazole-2-carbonitrile | 204.15 | 210 | 9.2 (DMSO) | 4.5 |

| 4-(1H-Tetrazol-5-yl)-1,2,3-thiadiazole-5-carbonitrile | 220.27 | 195 | 7.4 (DMSO) | 4.2 |

Key Observations :

- Thermal Stability: The target compound’s fused tetrazole-oxadiazole system enhances stability compared to monosystem analogs.

- Solubility : Lower solubility in polar solvents (e.g., DMSO) compared to 1,2,5-oxadiazole-3-carbonitrile due to increased planarity and intermolecular interactions.

- Acidity : Tetrazole pKa (~4.3) is critical for pharmaceutical bioisosterism, comparable to thiadiazole analogs but lower than isolated tetrazoles.

Research Findings and Challenges

- Synthesis : Prepared via cyclocondensation of nitrile precursors under microwave irradiation (85% yield), outperforming traditional reflux methods (60% yield for thiadiazole analogs).

- Pharmacopeial Relevance : While thiazolylmethyl derivatives (e.g., compounds) dominate pharmacopeias, the target compound’s distinct heterocycles position it for niche applications in antiviral research .

Biological Activity

4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a unique combination of a tetrazole ring and an oxadiazole moiety, which contributes to its biological properties. The synthesis typically involves multi-step reactions that can include cyclization and functionalization processes. For instance, one method involves the use of starting materials like 2-(5-nitro-2H-tetrazol-2-yl)acetonitrile to create various derivatives through nucleophilic substitutions and cyclization reactions .

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an anticancer agent and its effectiveness against various pathogens.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit notable cytotoxic effects against various cancer cell lines. For example:

- Cytotoxicity Testing : Compounds related to this compound have shown IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. These compounds induce apoptosis in a dose-dependent manner, suggesting a mechanism that may involve the activation of apoptotic pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 10.38 | Apoptosis induction |

| 4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole derivatives | HCT-116 | <20 | Caspase activation |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research indicates that oxadiazole derivatives can exhibit activity against various bacterial strains and fungi. For instance:

- Antimicrobial Testing : Some derivatives have shown effective inhibition against Mycobacterium tuberculosis, with certain compounds demonstrating significant activity at low concentrations .

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole derivatives | M. tuberculosis | 0.25 µg/mL |

The mechanism by which this compound exerts its biological effects is multifaceted:

- Apoptosis Induction : The compound may activate p53 pathways leading to increased expression of pro-apoptotic factors.

- Enzyme Inhibition : It has been suggested that oxadiazoles can inhibit specific enzymes involved in cancer cell proliferation and survival.

- Hydrophobic Interactions : Molecular docking studies indicate strong interactions between the compound and target proteins, enhancing its binding affinity and efficacy .

Case Studies

Several case studies provide insight into the practical applications of this compound:

- Study on Breast Cancer Cells : A study investigated the effects of oxadiazole derivatives on MCF-7 cells. The results indicated a significant reduction in cell viability with increased caspase activity, confirming the apoptotic mechanism .

- Tuberculosis Treatment : Another study highlighted the effectiveness of certain oxadiazole derivatives against drug-resistant strains of M. tuberculosis, showcasing their potential as new therapeutic agents in infectious disease control .

Q & A

Q. What synthetic methodologies are most effective for preparing 4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbonitrile, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via [3+2] cycloaddition between nitrile-containing precursors and azides. For example, 5-aminooxazole-4-carbonitriles react with sodium azide in DMF at 80–100°C to form tetrazole rings . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cycloaddition efficiency.

- Temperature : Elevated temperatures (80–120°C) improve reaction rates but may require inert atmospheres to prevent decomposition.

- Substituent effects : Electron-withdrawing groups on the oxazole ring increase nitrile reactivity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- NMR spectroscopy : - and -NMR identify proton environments and carbon hybridization (e.g., tetrazole C-H at δ 8.5–9.0 ppm; oxadiazole nitrile at δ 115–120 ppm) .

- X-ray crystallography : Resolves regioselectivity in tetrazole formation (e.g., 1H- vs. 2H-tautomerism) .

- IR spectroscopy : Confirms nitrile (C≡N stretch ~2200 cm) and tetrazole (N-H stretch ~3200 cm) functionalities .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Acidic/basic conditions : Hydrolysis of the oxadiazole ring occurs below pH 3 or above pH 10.

- Thermal stability : Decomposes above 200°C, necessitating storage at –20°C in inert atmospheres .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) predict the bioactivity and regioselectivity of this compound?

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (FMOs) to predict reactivity. For example, HOMO-LUMO gaps <3 eV suggest high electrophilicity, favoring interactions with biological targets .

- Molecular docking : Simulate binding to enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. Tetrazole and oxadiazole moieties often engage in hydrogen bonding with active-site residues .

Q. How can contradictory data on regioselectivity in tetrazole formation be resolved?

Conflicting reports on 1H- vs. 2H-tetrazole tautomers arise from:

- Substituent electronic effects : Electron-donating groups (e.g., –NH) stabilize 1H-tautomers, while electron-withdrawing groups favor 2H-forms .

- Crystallization conditions : Polar solvents stabilize 1H-tautomers via hydrogen bonding, as shown in X-ray studies .

Q. What strategies optimize the compound’s bioactivity while minimizing off-target effects?

Q. How do solvent effects and catalysts influence [3+2] cycloaddition kinetics?

- Catalysts : Cu(I) or Ru(II) catalysts accelerate azide-nitrile cycloaddition, reducing reaction time from 24h to 4h .

- Green solvents : Ethanol/water mixtures improve sustainability but may reduce yields by 10–15% compared to DMF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.